molecular formula C9H7F2N B13527881 3-(3,5-Difluorophenyl)propanenitrile CAS No. 1057676-64-8

3-(3,5-Difluorophenyl)propanenitrile

Cat. No.: B13527881
CAS No.: 1057676-64-8
M. Wt: 167.15 g/mol
InChI Key: HALXUIOQICKWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorophenyl)propanenitrile is an organic compound featuring a propanenitrile chain (-CH₂-CH₂-C≡N) attached to a 3,5-difluorophenyl aromatic ring. The fluorine atoms at the 3 and 5 positions on the phenyl ring enhance electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties.

Properties

CAS No.

1057676-64-8

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

3-(3,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2

InChI Key

HALXUIOQICKWLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-(3,5-Difluorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorophenyl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

Key Compounds :

  • 3-(2,6-Difluorophenyl)propanenitrile : Fluorine atoms at positions 2 and 6 on the phenyl ring.
  • 3-(3,5-Dichlorophenyl)propanenitrile : Chlorine replaces fluorine at the 3 and 5 positions .

Comparison :

Compound Structural Feature Key Differences Biological Implications
3-(3,5-Difluorophenyl)propanenitrile 3,5-F₂-phenyl + nitrile High electronegativity, small atomic size Enhanced metabolic stability
3-(2,6-Difluorophenyl)propanenitrile 2,6-F₂-phenyl + nitrile Altered spatial arrangement Reduced binding affinity to enzymes
3-(3,5-Dichlorophenyl)propanenitrile 3,5-Cl₂-phenyl + nitrile Larger atomic size, lower electronegativity Increased lipophilicity, antimicrobial activity

Findings :

  • Fluorine’s electronegativity and small size in 3-(3,5-difluorophenyl)propanenitrile improve metabolic stability compared to chlorine analogs .
  • Positional isomers (e.g., 2,6-difluoro) exhibit reduced enzyme affinity due to steric hindrance .

Functional Group Variations

Key Compounds :

  • (2R)-2-(3,5-Difluorophenyl)propanoic Acid: Carboxylic acid replaces nitrile .
  • (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol: Alcohol group and propenol chain .

Comparison :

Compound Functional Group Key Properties Applications
3-(3,5-Difluorophenyl)propanenitrile Nitrile (-C≡N) Strong electron-withdrawing, polar Precursor for heterocyclic synthesis
(2R)-2-(3,5-Difluorophenyl)propanoic Acid Carboxylic acid (-COOH) Acidic, hydrogen-bonding capability Chiral intermediates in drug synthesis
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Alcohol (-OH) + conjugated double bond Increased polarity, photochemical reactivity Potential antioxidant or anti-inflammatory agent

Findings :

  • The nitrile group in 3-(3,5-difluorophenyl)propanenitrile facilitates nucleophilic addition reactions, making it valuable in constructing heterocycles.
  • Carboxylic acid derivatives exhibit higher solubility and chirality-dependent bioactivity .

Heterocyclic and Substituted Derivatives

Key Compounds :

  • 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid : Isoxazole ring + carboxylic acid .
  • (R)-1-(3,5-Difluorophenyl)ethanol: Ethanol backbone with chiral center .

Comparison :

Compound Unique Feature Biological Activity
3-(3,5-Difluorophenyl)propanenitrile Nitrile + difluorophenyl Enzyme inhibition (e.g., kinase targets)
3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid Isoxazole ring + COOH Antimicrobial, agrochemical applications
(R)-1-(3,5-Difluorophenyl)ethanol Chiral ethanol + difluorophenyl Stereospecific receptor interactions

Findings :

  • The isoxazole derivative’s ring structure enhances rigidity, improving target binding in antimicrobial applications .
  • Chirality in (R)-1-(3,5-difluorophenyl)ethanol significantly affects its potency and selectivity .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Fluorine substitution reduces lipophilicity compared to chlorine analogs (ClogP: ~2.5 for F₂ vs. ~3.8 for Cl₂) .
  • Metabolic Stability : Nitrile group resists oxidative metabolism, enhancing half-life relative to alcohol or acid derivatives .
  • Synthetic Accessibility : Nitriles are typically synthesized via Rosenmund-von Braun or nucleophilic substitution reactions, while acids require hydrolysis steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.